![molecular formula C18H21ClN2O3 B4734592 N-[1-(4-chlorophenyl)propyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4734592.png)
N-[1-(4-chlorophenyl)propyl]-N'-(2,4-dimethoxyphenyl)urea
Descripción general
Descripción
N-[1-(4-chlorophenyl)propyl]-N'-(2,4-dimethoxyphenyl)urea, commonly known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid neurotransmitter that plays a crucial role in various physiological processes, including pain perception, mood regulation, and appetite. URB597 has gained significant attention in recent years due to its potential therapeutic applications in various medical conditions, including pain management, anxiety, and depression.
Mecanismo De Acción
URB597 exerts its pharmacological effects by selectively inhibiting N-[1-(4-chlorophenyl)propyl]-N'-(2,4-dimethoxyphenyl)urea, the enzyme responsible for the breakdown of anandamide. By inhibiting this compound, URB597 increases the levels of anandamide in the brain, which activates the cannabinoid receptors and produces its therapeutic effects. Anandamide is an endogenous ligand for cannabinoid receptors and plays a crucial role in various physiological processes, including pain perception, mood regulation, and appetite.
Biochemical and Physiological Effects:
URB597 has been shown to produce several biochemical and physiological effects. It increases the levels of anandamide in the brain, which activates cannabinoid receptors and produces analgesic, anxiolytic, and antidepressant effects. Moreover, URB597 has been shown to improve cognitive function and memory consolidation. URB597 also has a neuroprotective effect and can prevent neuronal damage in various neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
URB597 has several advantages for lab experiments. It is a selective inhibitor of N-[1-(4-chlorophenyl)propyl]-N'-(2,4-dimethoxyphenyl)urea and does not affect other enzymes, receptors, or neurotransmitters. URB597 is also highly potent and has a long duration of action, making it an ideal candidate for preclinical studies. However, URB597 has some limitations, including its poor solubility in water and its rapid metabolism in vivo, which can affect its pharmacokinetics and efficacy.
Direcciones Futuras
Several future directions can be explored to further understand the therapeutic potential of URB597. One direction is to investigate the potential of URB597 in the treatment of various neurological disorders, including epilepsy, multiple sclerosis, and traumatic brain injury. Another direction is to explore the potential of URB597 in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further studies are needed to understand the long-term effects and safety of URB597 in humans.
Aplicaciones Científicas De Investigación
URB597 has been extensively studied for its potential therapeutic applications. Several preclinical studies have demonstrated that URB597 can alleviate pain, reduce anxiety and depression-like behaviors, and improve cognitive function. Moreover, URB597 has been shown to have a neuroprotective effect and can prevent neuronal damage in various neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-[1-(4-chlorophenyl)propyl]-3-(2,4-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c1-4-15(12-5-7-13(19)8-6-12)20-18(22)21-16-10-9-14(23-2)11-17(16)24-3/h5-11,15H,4H2,1-3H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGJYHWCAWRTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



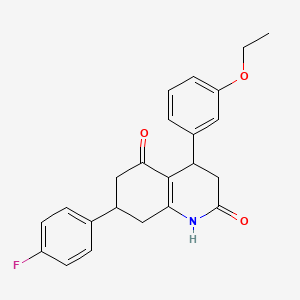
![4-{4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4734536.png)
![2-(2-furyl)-6-[2-(4-methylphenoxy)ethoxy]-4H-chromen-4-one](/img/structure/B4734540.png)
![2-(1-naphthyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4734546.png)

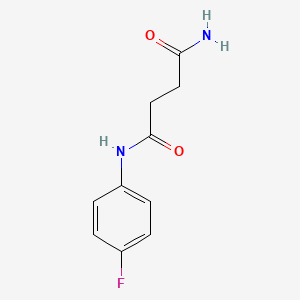
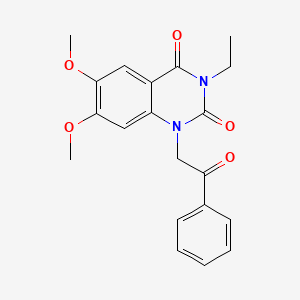
![N~2~-(2,3-dimethylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4734570.png)
![N-(3-fluorophenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4734581.png)
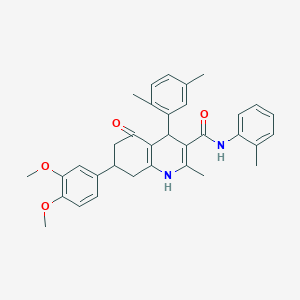

![2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-1-naphthylacetamide](/img/structure/B4734600.png)
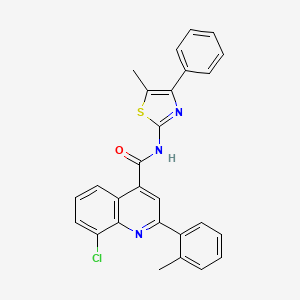
![3-(4-methylphenyl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4734622.png)